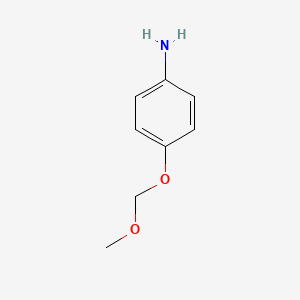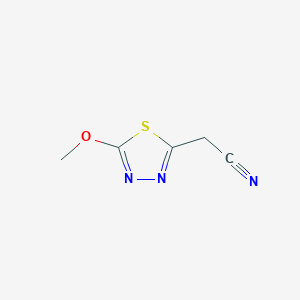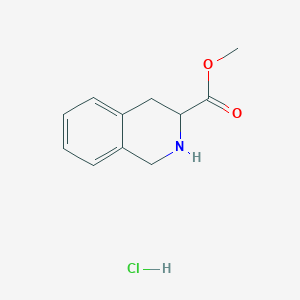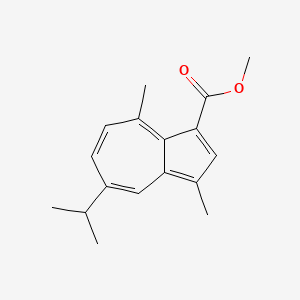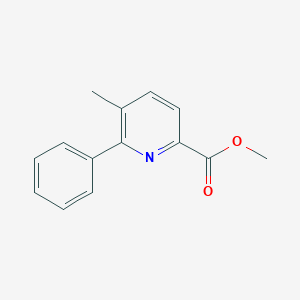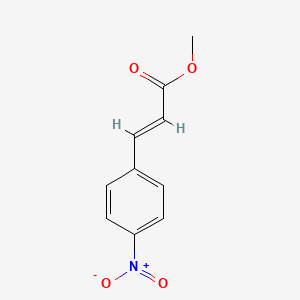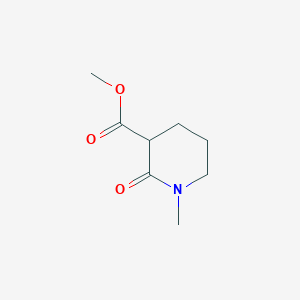![molecular formula C13H12O3S B3022873 4'-(甲基磺酰基)-[1,1'-联苯]-3-醇 CAS No. 893737-42-3](/img/structure/B3022873.png)
4'-(甲基磺酰基)-[1,1'-联苯]-3-醇
描述
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol (MSB) is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a small molecule that has been studied for its potential to act as a drug, enzyme inhibitor, and bioactive agent. MSB has also been used in research to investigate the effects of various compounds on biological systems.
科学研究应用
药物代谢中的生物催化
4'-(甲基磺酰基)-[1,1'-联苯]-3-醇及其衍生物因其在药物代谢中的作用而受到研究,特别是涉及生物催化。例如,一项研究探索了使用密苏里放线菌产生联芳基-双磺酰胺化合物的哺乳动物代谢物,以促进药物代谢产物的结构表征 (Zmijewski 等人,2006)。
生物测定系统中的抗雌激素效应
含有 4'-(甲基磺酰基)-[1,1'-联苯]-3-醇结构的化合物,如某些 MeSO(2)-PCB,在各种生物测定系统中显示出抗雌激素作用。这包括拮抗人乳腺癌细胞和鲤鱼原代肝细胞中 17beta-雌二醇诱导的基因表达 (Letcher 等人,2002)。
合成和生物活性
合成化学研究探索了 1-(甲基磺酰基)-1-丙烯和 N,N-二甲基-1-丙烯-1-磺酰胺等化合物的合成和潜在生物活性。这些化合物由于其官能团而表现出一系列生物活性,并用于有机化学中的各种反应 (2020)。
气体吸附和质子传导
包含联苯-3,3'-二磺酰基-4,4'-二羧酸盐配体的镧系元素-有机骨架表现出气体吸附、质子传导和金属离子的发光传感等特性。这些骨架具有具有大通道的 3D 结构,促进了材料科学中的应用 (Zhou 等人,2016)。
酶抑制研究
甲基磺酰基衍生物已用于酶抑制研究,例如抑制基质金属蛋白酶 2 (MMP2)。抑制机制通常涉及复杂的反应,例如 C-H 去质子化和杂环打开,这对于理解药物作用机制至关重要 (Tao 等人,2010)。
安全和危害
作用机制
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process.
Pharmacokinetics
A study on a similar compound, odanacatib, showed that it was almost completely eliminated by metabolism in monkeys, and metabolism also played a major role in the clearance of odanacatib in rats and dogs .
生化分析
Biochemical Properties
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with other proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can affect the expression of genes involved in the inflammatory response, leading to a reduction in the production of inflammatory cytokines . Moreover, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors . For example, the binding of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol to the active site of COX-2 results in the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects, as well as potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation to form various metabolites, some of which retain biological activity . The primary metabolic pathways include oxidation and conjugation reactions, which facilitate the elimination of the compound from the body . Additionally, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol within tissues are influenced by its interactions with binding proteins, which can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and the nucleus . The targeting of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol to these compartments is facilitated by post-translational modifications and targeting signals that direct its transport . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGUTUQZASAGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602468 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-42-3 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)
